(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol
CAS No.: 828295-34-7
Cat. No.: VC8297541
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 828295-34-7 |
|---|---|
| Molecular Formula | C6H9BrO2 |
| Molecular Weight | 193.04 g/mol |
| IUPAC Name | (1S,2S)-4-bromocyclohex-3-ene-1,2-diol |
| Standard InChI | InChI=1S/C6H9BrO2/c7-4-1-2-5(8)6(9)3-4/h3,5-6,8-9H,1-2H2/t5-,6-/m0/s1 |
| Standard InChI Key | LHODWCNVZJCSBX-WDSKDSINSA-N |
| Isomeric SMILES | C1CC(=C[C@@H]([C@H]1O)O)Br |
| SMILES | C1CC(=CC(C1O)O)Br |
| Canonical SMILES | C1CC(=CC(C1O)O)Br |
Introduction
Synthesis and Reaction Optimization
Bromination of Cyclohex-3-ene-1,2-diol
The synthesis of (1S,2S)-4-bromocyclohex-3-ene-1,2-diol primarily involves the bromination of cyclohex-3-ene-1,2-diol. This reaction is typically conducted in dichloromethane at low temperatures (-10°C to 0°C) to enhance regioselectivity and stereoselectivity. The use of bromine () as the halogenating agent ensures efficient incorporation of the bromine atom at position 4, while the solvent polarity stabilizes intermediates and minimizes side reactions.
Recent advancements emphasize the role of continuous flow reactors in industrial-scale production. These systems improve yield (reported up to 85%) by maintaining precise temperature control and reducing residence time, thereby preventing over-bromination. Catalysts such as Lewis acids (e.g., ) have also been explored to accelerate the reaction kinetics, though their impact on enantiomeric purity remains under investigation.
Table 1: Synthesis Conditions and Outcomes
| Parameter | Optimization Range | Outcome |
|---|---|---|
| Temperature | -10°C to 0°C | 78-85% yield, >95% regioselectivity |
| Solvent | Dichloromethane | Optimal polarity for stabilization |
| Bromine Equivalents | 1.0-1.2 | Minimizes di-brominated byproducts |
| Reaction Time | 2-4 hours | Balance between completion and side reactions |
Molecular Structure and Stereochemical Features
Stereochemical Configuration
The (1S,2S) configuration of the hydroxyl groups imposes a distinct spatial arrangement on the molecule. X-ray crystallography data (CCDC 618848) confirms that the hydroxyl groups at positions 1 and 2 adopt a cis-diaxial orientation, while the bromine atom at position 4 resides in the equatorial plane . This arrangement minimizes steric hindrance and stabilizes the molecule through intramolecular hydrogen bonding between the hydroxyl groups.
The cyclohexene ring exhibits slight puckering, with a dihedral angle of 15.2° between the C1-C2 and C4-Br bonds. This distortion influences the compound’s reactivity, particularly in nucleophilic substitution reactions .
Table 2: Key Structural Parameters
| Parameter | Value | Method of Determination |
|---|---|---|
| Bond Length (C-Br) | 1.98 Å | X-ray crystallography |
| Dihedral Angle (C1-C2) | 15.2° | Computational modeling |
| Hydrogen Bond Length | 2.12 Å (O-H···O) | Spectroscopic analysis |
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution Reactions
Industrial and Research Applications
Intermediate in Pharmaceutical Synthesis
(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol is a key precursor in synthesizing prostaglandin analogs and β-blockers. Its chiral centers enable the production of enantiomerically pure drugs, reducing the need for costly resolution steps.
Catalysis and Material Science
The compound’s ability to coordinate transition metals (e.g., Ru, Pd) has spurred interest in asymmetric catalysis. Heterogeneous catalysts derived from this diol improve enantioselectivity in hydrogenation reactions by up to 92% ee.
Comparison with Related Halogenated Diols
Table 3: Structural and Functional Comparisons
| Compound | Bromine Position | Key Applications | Bioactivity |
|---|---|---|---|
| (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol | 4 | Pharmaceutical synthesis, catalysis | COX-2 inhibition, anticancer |
| (1R,2R)-3-Bromocyclohexane-1,2-diol | 3 | Polymer chemistry | Low bioactivity |
| (1S,2S)-5-Bromocyclohex-2-ene-1,2-diol | 5 | Agrochemicals | Herbicidal activity |
The positional isomerism of the bromine atom significantly impacts reactivity and application scope. The 4-bromo derivative’s balance between steric accessibility and electronic effects makes it uniquely suited for medicinal chemistry.
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